molecular formula C6H6N2O4 B7770694 6-Carboxymethyluracil CAS No. 5423-51-8

6-Carboxymethyluracil

Cat. No.: B7770694
CAS No.: 5423-51-8
M. Wt: 170.12 g/mol
InChI Key: NQAUNZZEYKWTHM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Carboxymethyluracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dihydropyrimidine dehydrogenase (NADP+), an enzyme involved in the catabolism of pyrimidines. This interaction is crucial for the degradation of pyrimidine bases, which is essential for maintaining nucleotide balance within the cell

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in nucleotide metabolism and RNA processing. This compound can modulate cell signaling pathways by interacting with key regulatory proteins, thereby influencing cellular responses to environmental stimuli . Furthermore, this compound may impact cellular metabolism by altering the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to dihydropyrimidine dehydrogenase (NADP+), inhibiting its activity and thereby affecting the catabolism of pyrimidines This inhibition can lead to an accumulation of pyrimidine bases, which may have downstream effects on nucleotide metabolism and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of nucleotide metabolism and gene expression. These effects may become more pronounced with prolonged exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in nucleotide metabolism and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase (NADP+), which plays a key role in the catabolism of pyrimidines . This interaction affects the metabolic flux of pyrimidine nucleotides, influencing their availability for DNA and RNA synthesis. Additionally, this compound may impact other metabolic pathways by modulating the levels of pyrimidine intermediates and metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell . The distribution of this compound can affect its accumulation in certain cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in nucleotide metabolism . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.

Preparation Methods

The synthesis of 6-Carboxymethyluracil can be achieved through various synthetic routes. One common method involves the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Carboxymethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives .

Scientific Research Applications

6-Carboxymethyluracil has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of nucleotides and nucleic acids. In medicine, this compound is studied for its potential therapeutic properties, including its role as an inhibitor of dihydropyrimidine dehydrogenase, an enzyme involved in the metabolism of pyrimidine bases . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and treatments .

Comparison with Similar Compounds

6-Carboxymethyluracil can be compared with other similar compounds, such as 6-Methyluracil and uracil-4-acetic acid. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, 6-Methyluracil has a methyl group attached to the pyrimidine ring, while uracil-4-acetic acid has an acetic acid group at the 4-position . The unique carboxymethyl group at the 6-position of this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAUNZZEYKWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063539
Record name 6-Carboxymethyluracil
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Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4628-39-1
Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4628-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Carboxymethyluracil
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Record name 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Carboxymethyluracil
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Record name 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
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Record name URACIL-4-ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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